Corr4A
Overview
Description
Scientific Research Applications
Shape-Dependent Electrocatalytic Reduction of CO2 to CO
Triangular silver nanoplates (Tri-Ag-NPs) demonstrated enhanced electrocatalytic reduction of CO2 to CO, showing improved current density, Faradaic efficiency, and durability compared to similarly sized Ag nanoparticles and bulk Ag. This shape-dependent activity suggests that the physical structure of catalysts can significantly influence their efficiency in CO2 reduction processes (Subiao Liu et al., 2017).
Single-Atom Catalysts for Electrochemical Applications
Single-atom catalysts (SACs) have emerged as a frontier in catalysis science, offering maximum atom-utilization efficiency and unique properties for energy conversion technologies. This study highlights wet-chemistry synthetic methods for SACs and their applications in oxygen reduction, hydrogen evolution, and CO2 reduction reactions, pointing towards their potential in achieving atomic economy (Yuanjun Chen et al., 2018).
CO2 Reduction on Copper Catalysts
Investigations into the CO2 electrochemical reduction on copper revealed insights into the reaction mechanisms, emphasizing the role of catalyst surface speciation and electrolyte pH in determining the formation rates of various products. This study contributes to understanding how to enhance the selectivity and efficiency of copper-based catalysts for CO2 reduction (Jing Li et al., 2021).
Electrocatalysis for CO2 Conversion
This comprehensive review discusses the electrocatalysis of the CO2 reduction reaction (CO2RR) into value-added products, highlighting the importance of catalyst and electrolyte design. The discussion spans from fundamental mechanisms to emerging trends in selective conversion, illustrating the broad scope of research efforts aimed at optimizing CO2RR processes (Genxiang Wang et al., 2021).
properties
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOBOPJBMQURAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360737 | |
Record name | ST075396 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corr4A | |
CAS RN |
421580-53-2 | |
Record name | ST075396 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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